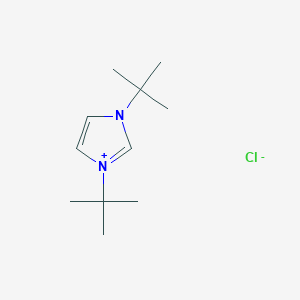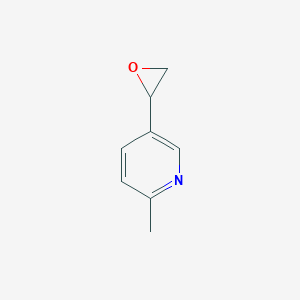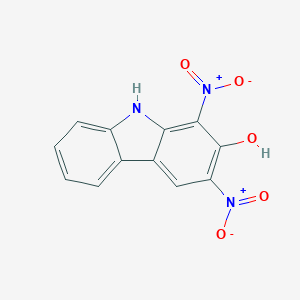
4-Amino-N-(2,6-dimethylphenyl)phthalimide
Vue d'ensemble
Description
4-Amino-N-(2,6-dimethylphenyl)phthalimide is a chemical compound with the molecular formula C16H14N2O2 . It is a derivative of phthalimide, which is recognized from bioactive compounds and marketed drugs . Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors .
Synthesis Analysis
An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is characterized by a phthalimide ring with a 4-amino substituent . The N-phenyl ring has 2,6-dimethyl substituents .Chemical Reactions Analysis
Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors . This suggests that the compound may undergo reactions that result in changes in its emission properties.Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is 266.29 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Anticonvulsant Properties
A series of studies have focused on the anticonvulsant potential of 4-amino-N-(2,6-dimethylphenyl)phthalimide and related compounds. They have been shown to be effective against seizures induced by various methods in animal models, suggesting their potential as anticonvulsant drugs. Notably, these compounds displayed different levels of potency and toxicity, depending on their specific structures and the nature of the substituents on the N-phenyl ring. This highlights their relevance in the development of new antiepileptic medications (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Dipeptidyl Peptidase IV Inhibition
Research has also explored the role of 4-amino-N-(2,6-dimethylphenyl)phthalimides as inhibitors of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism, and its inhibition is a therapeutic target for type 2 diabetes. Some compounds in this category have shown potent inhibitory effects, even surpassing known DPP-IV inhibitors, which could lead to new treatments for diabetes and related metabolic disorders (Shimazawa, Takayama, Kato, Kato, & Hashimoto, 1999).
Anti-HIV Properties
There is preliminary evidence suggesting that certain structures based on 4-amino-N-(2,6-dimethylphenyl)phthalimide may have anti-HIV properties. This finding is particularly intriguing as it opens up a new avenue for antiviral drug development, although more research is required to fully understand and exploit this potential (Vamecq et al., 1998).
Application in Solid Phase Peptide Synthesis
Another application of this chemical is in the field of peptide synthesis. A derivative of 4-amino-N-(2,6-dimethylphenyl)phthalimide has been used as a fluorescent building block for solid-phase peptide synthesis. This application is particularly valuable for biological research, where fluorescent tagging of peptides can be crucial for studying protein interactions and other biological processes (Vázquez, Rothman, & Imperiali, 2004).
Polymer Chemistry
In the domain of polymer chemistry, derivatives of 4-amino-N-(2,6-dimethylphenyl)phthalimide have been utilized in the synthesis of polyimides. These polymers exhibit high thermal stability and enhanced solubility, making them valuable in various industrial applications (Im & Jung, 2000).
Fluorescent Probes
Lastly, 4-amino substituted phthalimides, including 4-amino-N-(2,6-dimethylphenyl)phthalimide, have been evaluated for their potential as fluorescent probes. Their solvatochromic properties with high quantum yields in non-polar solvents make them suitable for applications in bioimaging and studying biological systems (Kindahl & Chorell, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URALYBWTMWGVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166394 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
CAS RN |
158276-70-1 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


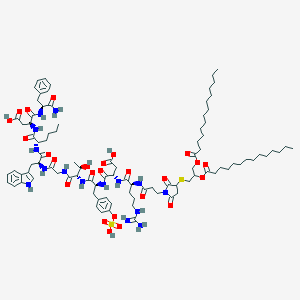
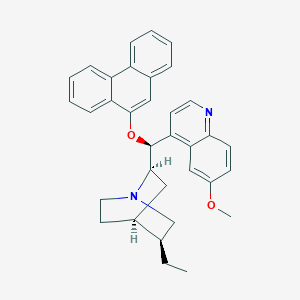
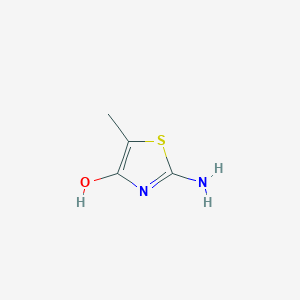
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
